8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one
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Overview
Description
8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one typically involves multi-step organic reactions. One common method includes the chlorination of a phenazine precursor followed by oxidation and hydroxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of the chlorine atom with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized phenazine compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of dyes, pigments, and electronic materials.
Mechanism of Action
The mechanism of action of 8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of the phenazine family.
Pyocyanin: A blue-green pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antifungal activity.
Uniqueness
8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenazine derivatives.
Properties
CAS No. |
411212-08-3 |
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Molecular Formula |
C12H7ClN2O3 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
8-chloro-5,10-dioxidophenazine-5,10-diium-2-ol |
InChI |
InChI=1S/C12H7ClN2O3/c13-7-1-3-9-11(5-7)15(18)12-6-8(16)2-4-10(12)14(9)17/h1-6,16H |
InChI Key |
WMDSXLKTUGEJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)[N+](=C3C=C(C=CC3=[N+]2[O-])Cl)[O-] |
Origin of Product |
United States |
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